2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound features a chlorinated triazole moiety and a propanol functional group, indicating its potential utility in various scientific applications, particularly in pharmaceuticals and agrochemicals.
While specific sources detailing the natural occurrence of this compound may be limited, it can be synthesized through various chemical reactions involving triazole derivatives and alcohols. The chlorination of triazole compounds is a common synthetic route to enhance biological activity or modify physical properties.
The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol typically involves the following methods:
The reaction mechanism generally involves:
Key structural data includes:
The compound can participate in various chemical reactions:
For example, oxidation reactions may involve:
where R represents the alkyl chain.
The mechanism of action for 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol primarily relates to its biological activity as a potential inhibitor or modulator in various biochemical pathways.
Research indicates that derivatives of triazoles can exhibit antifungal and antibacterial properties by inhibiting specific enzymes or disrupting cellular processes. The exact mechanism may involve:
Key physical properties include:
Relevant chemical properties include:
2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol has several notable applications:
Invasive fungal infections (IFIs) represent a critical and escalating global health challenge, particularly among immunocompromised populations. Annually, IFIs affect approximately 6.5 million individuals worldwide, contributing to over 3.8 million deaths—a mortality rate exceeding that of tuberculosis or malaria in high-risk groups [4] [7]. The World Health Organization (WHO) recently classified fungal pathogens into critical, high, and medium priority tiers, with Candida albicans, Aspergillus fumigatus, and the emerging multidrug-resistant Candida auris posing the most severe threats [4] [7]. Mortality rates for invasive candidiasis, aspergillosis, and cryptococcal meningitis range from 20–90%, exacerbated by diagnostic delays and limited therapeutic options [4].
Antifungal resistance (AFR) has intensified this crisis through multiple mechanisms:
Table 1: WHO Priority Fungal Pathogens and Associated Mortality
Pathogen | Infection Type | Mortality Rate | Priority Category |
---|---|---|---|
Candida auris | Invasive candidiasis | 35-60% | Critical |
Aspergillus fumigatus | Invasive aspergillosis | 50-90% | Critical |
Cryptococcus neoformans | Cryptococcal meningitis | 20-70% | High |
Mucorales spp. | Mucormycosis | 40-80% | High |
The 1,2,4-triazole ring system (C₂H₃N₃) has emerged as a privileged scaffold in antifungal drug development due to its:
Clinically, triazole-based antifungals like fluconazole, voriconazole, and isavuconazole dominate treatment protocols due to their broad-spectrum activity and favorable safety profiles. However, resistance—particularly through CYP51 overexpression and efflux pump activation—has eroded their efficacy [3] [6]. This necessitates structural innovations such as halogenation, side chain elongation, and heterocyclic hybridization to overcome resistance mechanisms.
Table 2: Marketed 1,2,4-Triazole Antifungal Drugs and Key Properties
Drug (PubChem CID) | Chemical Substituents | Spectrum | Clinical Use |
---|---|---|---|
Fluconazole (3365) | Bis-triazolyl propanol | Yeasts | Candidiasis, cryptococcosis |
Voriconazole (71616) | Fluoro pyrimidinyl triazolyl propanol | Yeasts, molds | Invasive aspergillosis |
Isavuconazole (6918485) | Cyano-thiazolyl triazolyl butanol | Broad-spectrum | Mucormycosis, aspergillosis |
Posaconazole (468595) | Extended piperazine-triazolone | Broad-spectrum | Refractory OPC |
Structural optimization of triazole antifungals focuses on three key domains:
Synthetic methodologies enable these hybridizations:
Table 3: Bioactivity of Structural Hybrids Against Resistant Candida albicans
Compound | C-3 Substituent | Linker | MIC90 (μg/mL) | Resistance Fold Change |
---|---|---|---|---|
Fluconazole | H | CH₂OH | 64.0 | 1.0 (reference) |
Voriconazole | F | CH(OH)CH₃ | 1.0 | 0.25 |
2-(3-Cl-triazolyl)propanol | Cl | CH₂CH₂OH | 4.0 | 0.5 |
3-Amino-1,2,4-triazolyl | NH₂ | CH₂CH₂CH₂OH | 32.0 | 0.75 |
Chlorination at the triazole C-3 position (as in 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol) confers distinct pharmacological advantages:
Molecular docking confirms that C-3 chloro-substitution:
Table 4: Impact of C-3 Substituents on Antifungal Activity
C-3 Substituent | Binding Affinity (ΔG, kcal/mol) | CYP51 IC50 (μM) | C. albicans MIC (μg/mL) |
---|---|---|---|
H | -7.8 | 0.45 | 16.0 |
F | -8.5 | 0.22 | 2.0 |
Cl | -9.2 | 0.18 | 4.0 |
Br | -9.0 | 0.20 | 4.5 |
CH₃ | -7.5 | 0.95 | 32.0 |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4